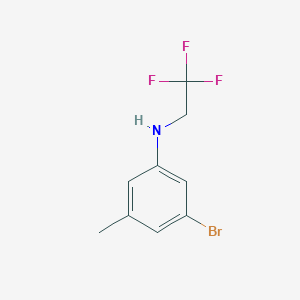
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, esters, and amides. These products can further undergo additional transformations to yield more complex molecules.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The pathways involved often include the modulation of signaling cascades and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-amino-1-cyclopentyl-3-phenyl-1H-pyrazole-4-carboxylate
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 5-amino-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to similar compounds .
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
methyl 5-amino-4-cyclopentyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-14-10(12)8(7-5-3-4-6-7)9(13-14)11(15)16-2/h7H,3-6,12H2,1-2H3 |
InChI-Schlüssel |
MARGWECZRZXFMO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C(=O)OC)C2CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)




![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)


